3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dimethylphenyl Group: This step involves the reaction of the piperazine derivative with 2,4-dimethylphenyl halides under basic conditions.
Formation of the Benzothiadiazine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the benzothiadiazine ring.
Substitution: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is investigated for its interactions with various receptors and enzymes, which could lead to the development of new drugs.
Biological Studies: The compound’s effects on cellular processes and pathways are of interest in biological research.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to alpha1-adrenergic receptors, influencing their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Cellular Effects: The compound can modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and benzothiadiazine structure but differ in the substituents.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxyphenyl)-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring but have different substituents and functional groups.
Uniqueness
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-7-8-18(16(2)13-15)24-9-11-25(12-10-24)21(26)14-20-22-17-5-3-4-6-19(17)29(27,28)23-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUSJJPCYKZSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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